8-(4-Chlorophenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It possesses anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Synthesis Analysis
N-(4-Chlorophenyl)-b-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Their structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylacetic acid is C8H7ClO2 . The average mass is 170.593 Da and the monoisotopic mass is 170.013458 Da .
Chemical Reactions Analysis
A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .
Physical And Chemical Properties Analysis
4-Chlorophenylacetic acid is a monocarboxylic acid and a member of monochlorobenzenes . It has a role as a xenobiotic metabolite .
Scientific Research Applications
Radiotracer Synthesis and Evaluation
8-(4-Chlorophenyl)-8-oxooctanoic acid derivatives have been synthesized and evaluated for their potential in medical imaging, particularly for assessing liver function and fatty acid metabolism. For example, Lee et al. (2004) synthesized a radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, which was found to be stable in human serum and potentially useful in evaluating fatty acid metabolism in the liver (Lee et al., 2004).
Reaction Studies and Product Identification
Research has also focused on the reactions of compounds structurally similar to 8-(4-Chlorophenyl)-8-oxooctanoic acid and the identification of their reaction products. Labeque and Marnett (1988) investigated the reaction of hematin with allylic fatty acid hydroperoxides, identifying several products and implications for hydroperoxide-dependent epoxidation (Labeque & Marnett, 1988).
Studies on Environmental Exposure and Health Effects
Research on similar compounds includes studies on environmental exposure and health effects. Lerro et al. (2020) conducted a study on the association between urinary 2,4-Dichlorophenoxyacetic acid and markers of oxidative DNA damage and lipid peroxidation, contributing to our understanding of the health effects of chlorophenol exposure (Lerro et al., 2020).
Catalysis and Synthesis Research
Research into the catalytic applications of related compounds includes work by Machura et al. (2013), who explored oxorhenium(V) complexes with quinoline and isoquinoline carboxylic acids for potential use in catalytic applications, such as epoxidation reactions (Machura et al., 2013).
Organocatalyst Development
Studies also encompass the development of novel organocatalysts. Nazari et al. (2014) introduced Imidazol-1-yl-acetic acid as a new, efficient, and recyclable organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(4-chlorophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCKEYDUDCLSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625045 |
Source
|
Record name | 8-(4-Chlorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)-8-oxooctanoic acid | |
CAS RN |
35333-22-3 |
Source
|
Record name | 4-Chloro-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35333-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Chlorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.